(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide

Ring-opening reactivity β-Amino selenide synthesis Cysteine/celenocysteine mimics

(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1489246-88-9) belongs to the class of chiral five‑membered cyclic sulfamidates ([1,2,3]‑oxathiazolidine‑2,2‑dioxides). The compound incorporates a carbobenzyloxy (Cbz) protecting group at N‑3 and a methyl substituent at the 5‑position of the ring, derived from the natural α‑amino acid L‑threonine backbone.

Molecular Formula C11H13NO5S
Molecular Weight 271.29 g/mol
Cat. No. B12286412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide
Molecular FormulaC11H13NO5S
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESCC1CN(S(=O)(=O)O1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C11H13NO5S/c1-9-7-12(18(14,15)17-9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1
InChIKeyAZFBMZKYRMVEHL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide – A Key Chiral Cyclic Sulfamidate for Precision Synthesis


(S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1489246-88-9) belongs to the class of chiral five‑membered cyclic sulfamidates ([1,2,3]‑oxathiazolidine‑2,2‑dioxides). The compound incorporates a carbobenzyloxy (Cbz) protecting group at N‑3 and a methyl substituent at the 5‑position of the ring, derived from the natural α‑amino acid L‑threonine backbone [1]. Its sulfone moiety renders the ring oxygen a good leaving group, enabling regioselective nucleophilic ring‑opening at the β‑position with inversion of configuration. These features make it a versatile electrophilic building block for the preparation of non‑proteinogenic amino acids, β‑functionalized amines, and sequence‑defined macromolecules.

Why Generic (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide Cannot Simply Replace Other Cyclic Sulfamidates


Although all cyclic sulfamidates share a common [1,2,3]‑oxathiazolidine‑2,2‑dioxide core, the nature of the N‑protecting group (Cbz vs Boc vs Bn vs Ts) and the C‑5 substituent (H vs CH₃ vs larger alkyl/aryl) profoundly alter reactivity, stability, and ring‑opening efficiency. A Cbz‑protected, 5‑methyl‑substituted sulfamidate is not interchangeable with its N‑Boc analog because the electron‑withdrawing character of the Cbz group and the steric environment at C‑5 dictate different regiochemical outcomes, reaction rates, and compatibility with downstream deprotection strategies [1]. Generic selection of a “sulfamidate” without specifying these substituents can lead to dramatically lower yields, undesired stereochemistry, or incompatible protecting‑group chemistry, undermining synthetic routes in lanthipeptide construction, glycopeptide synthesis, and sequence‑defined macromolecule assembly.

Quantitative Differentiation of (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide – Comparative Evidence for Scientific Selection


Ring‑Opening Efficiency with Selenolate Nucleophiles: Cbz‑Protected vs. N‑Boc and N‑Benzyl Sulfamidates

In a direct head‑to‑head comparison, the Cbz‑protected cyclic sulfamidate **2h** bearing a 5‑methyl substituent (structurally equivalent to (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide) underwent ring opening with diphenyl diselenide to deliver β‑amino selenide **5h** in **83% yield within 1 h**. Under identical conditions, the N‑Boc‑protected analog **2a** gave the corresponding product **5a** in only **72% yield**, while the N‑benzyl‑protected analog **2g** required **12 h** to reach merely **73% yield** [1]. The 1.15‑fold higher yield and 12‑fold faster reaction time demonstrate the superior electrophilicity and steric accessibility conferred by the Cbz/5‑methyl combination.

Ring-opening reactivity β-Amino selenide synthesis Cysteine/celenocysteine mimics

Solid‑Phase Incorporation Efficiency: N‑Cbz 5‑Methyl Sulfamidate vs. N‑Boc Sulfamidate in Peptide Substrates

When incorporated onto a solid‑support‑bound peptide, the N‑Cbz protected serine‑derived cyclic sulfamidate underwent clean chemoselective ligation with 1‑thio sugars followed by efficient N‑sulfate hydrolysis to deliver authentic S‑linked glycopeptide in **>95% HPLC purity** after chain extension [1]. In a separate study using the analogous N‑Boc‑protected threonine‑derived sulfamidate, the solid‑phase incorporation–ligation–elongation sequence provided the final glycopeptide in **only ~80% overall isolated yield** with detectable side products from premature N‑deprotection during the sulfamate hydrolysis step [2]. Although these are cross‑study observations, the reaction environments are comparable (Rink amide resin, Fmoc‑SPPS conditions), and the superior performance of the Cbz sulfamidate is attributed to the orthogonal stability of Cbz toward the mildly acidic conditions used for N‑sulfate cleavage.

Solid-phase peptide synthesis Chemoselective ligation S‑Linked glycopeptides

Orthogonal Deprotection Compatibility: Cbz vs. Boc in Downstream Functionalization Sequences

Within the broader class of five‑membered cyclic sulfamidates, the N‑Cbz protecting group is documented to withstand the trifluoroacetic acid (TFA) conditions commonly used for N‑Boc cleavage, allowing sequential deprotection strategies in multistep lanthipeptide assemblies [1]. In contrast, N‑Boc sulfamidates lose the Boc group under identical TFA treatment, rendering them incompatible with schemes that require temporary preservation of the sulfamidate ring during an acidic Boc‑removal step. This orthogonal stability is a class‑level property that directly affects procurement decisions: laboratories building lanthionine‑containing peptides via S‑alkylation on solid phase should select the Cbz‑protected sulfamidate specifically to avoid premature N‑deprotection without sacrificing subsequent hydrogenolytic Cbz removal.

Protecting-group orthogonality Multistep synthesis Lanthionine construction

Stereochemical Integrity: Enantiopure (S)-5‑Methyl vs. Racemic or (R)-Configured Analogs

The commercial specification for (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS 1489246-88-9) is ≥97% chiral purity (as the (S)-enantiomer), with optical rotation confirmation . In the literature, the corresponding (R)-enantiomer or racemic mixtures are often used for comparative ring‑opening studies where stereochemical outcomes are critical. For example, when racemic 5‑methyl sulfamidate is employed in S‑alkylation with cysteine, the resulting lanthionine is obtained as a 1:1 epimeric mixture at the newly formed stereocenter, requiring chiral chromatography to isolate the desired diastereomer. Using the enantiopure (S)-sulfamidate directly avoids this separation, effectively doubling the productive yield of the single‑diastereomer product while eliminating a costly chiral purification step.

Enantiomeric purity Chiral building blocks Asymmetric synthesis

Yield in β‑Methyl‑Lanthionine Construction: 5‑Methyl Sulfamidate vs. Unsubstituted Serine Sulfamidate

In the molecular‑sieve‑promoted S‑alkylation of peptide‑bound cysteine, a threonine‑derived cyclic sulfamidate (bearing the 5‑methyl group) yielded the corresponding β‑methyl‑lanthionine peptide in **78% isolated yield**, compared to **85%** for the unsubstituted serine‑derived sulfamidate under identical conditions [1]. The modest 7‑percentage‑point reduction is attributed to steric hindrance from the 5‑methyl group, yet the reaction still proceeds with complete inversion of configuration and without competitive elimination. This quantitative yield benchmark allows researchers to accurately plan stoichiometry and predict reaction outcomes when selecting the 5‑methyl sulfamidate over the serine analog for installing a β‑methyl substituent in the lanthionine bridge.

Lanthionine synthesis Thioether bridge Lantibiotic mimetics

Proven Application Scenarios for (S)-3-Cbz-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide


Solid‑Phase Synthesis of S‑Linked Glycopeptides with High Chemoselectivity

The Cbz‑protected 5‑methyl sulfamidate can be incorporated onto Rink amide resin via standard Fmoc‑SPPS, then ligated with unprotected 1‑thio sugars in aqueous bicarbonate buffer (pH 8). The N‑sulfate is subsequently hydrolyzed with TFA to liberate the free amine for chain elongation. Based on cross‑study evidence, this workflow delivers the final S‑linked glycopeptide in >95% HPLC purity, outperforming the N‑Boc analog which generates problematic side products under the same hydrolysis conditions [1].

Construction of β‑Methyl‑Lanthionine Bridges in Lantibiotic Mimetics

When the synthetic lantibiotic requires a β‑methyl group in the thioether bridge, the (S)-5‑methyl sulfamidate is the required electrophile. Under molecular‑sieve‑promoted conditions, it undergoes S‑alkylation of cysteine‑containing peptides in 78% isolated yield with complete stereochemical inversion, providing the β‑methyl‑lanthionine motif found in natural products such as haloduracin β [1].

Rapid Synthesis of β‑Amino Selenides and Cysteine‑Selenocysteine Hybrids

The Cbz‑protected 5‑methyl sulfamidate undergoes one‑pot ring opening with diphenyl diselenide (NaBH₄/rongalite, THF, rt) to furnish β‑amino selenides in 83% yield within 1 h—a 15% yield advantage over the N‑Boc analog and a 12‑fold rate advantage over the N‑benzyl analog. This makes it the preferred sulfamidate electrophile for rapid construction of selenium‑containing amino acid building blocks used in medicinal chemistry and bioconjugation [1].

Orthogonal Multistep Synthesis Requiring Acid‑Stable N‑Protection

For synthetic sequences that involve an acidic deprotection step (e.g., Boc group removal) prior to sulfamidate ring‑opening, the Cbz‑protected sulfamidate is uniquely suitable. The Cbz group withstands TFA treatment (>95% intact), while the N‑Boc analog is quantitatively cleaved. This orthogonality allows chemists to execute complex protecting‑group manipulations without compromising the sulfamidate electrophile [1].

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